

Application Note: Interpreting the ^1H NMR Spectrum of 4-Chlorobenzenesulfonamide

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Compound of Interest

Compound Name: 4-Chlorobenzenesulfonamide

Cat. No.: B1664158

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Introduction

4-Chlorobenzenesulfonamide is a chemical compound widely used as an intermediate in the synthesis of various pharmaceuticals, including diuretics, and as a reagent in chemical research.[1][2] Its molecular structure consists of a benzene ring substituted with a chlorine atom and a sulfonamide group ($-\text{SO}_2\text{NH}_2$) at positions 1 and 4, respectively. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ^1H NMR, is a powerful analytical technique for the structural elucidation and purity assessment of this compound. This note provides a detailed interpretation of the ^1H NMR spectrum of **4-Chlorobenzenesulfonamide** and outlines the protocols for sample preparation and data acquisition.

Expected ^1H NMR Spectrum

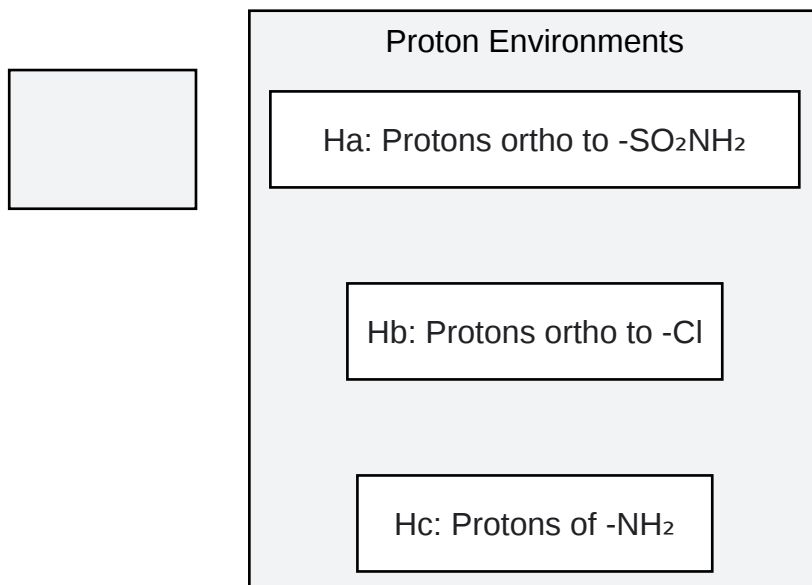
The structure of **4-Chlorobenzenesulfonamide** features a para-substituted aromatic ring, which gives rise to a characteristic AA'BB' spin system. However, in many spectrometers, this is simplified and appears as two distinct doublets in the aromatic region. Additionally, the sulfonamide group contains two exchangeable protons.

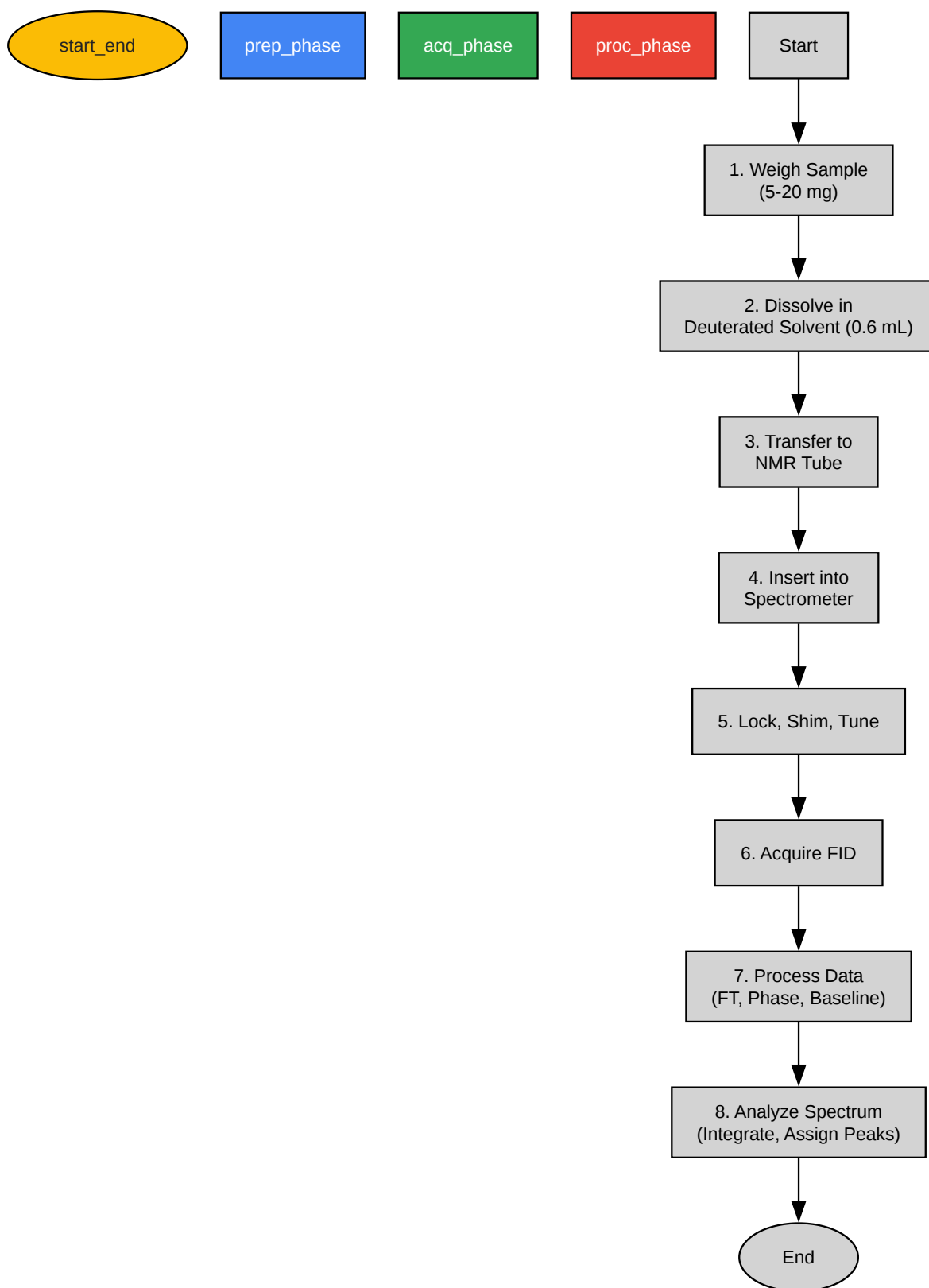
- Aromatic Protons (AA'BB' System): The benzene ring has two sets of chemically non-equivalent protons.
 - H_A: The two protons ortho to the electron-withdrawing sulfonamide group are deshielded and appear further downfield.

- H_B: The two protons ortho to the chlorine atom appear slightly more upfield compared to H_A.
- These two sets of protons split each other, resulting in two doublets, each integrating to two protons.
- Sulfonamide Protons (-NH₂): The two protons of the primary sulfonamide group are equivalent. They typically appear as a single, often broad, signal due to chemical exchange and quadrupolar coupling with the adjacent nitrogen atom. The chemical shift of these protons can be highly dependent on the solvent, concentration, and temperature.

The following diagram illustrates the chemical structure and the different proton environments of **4-Chlorobenzenesulfonamide**.

Structure of 4-Chlorobenzenesulfonamide with Proton Assignments





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References

- 1. 4-Chlorobenzenesulfonamide | C₆H₆ClNO₂S | CID 66824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Chlorobenzenesulfonamide | 98-64-6 | Benchchem [benchchem.com]
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